molecular formula C16H19BrN2O3 B3034147 (7-Bromo-2,6-dimethyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate CAS No. 140373-65-5

(7-Bromo-2,6-dimethyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate

Cat. No.: B3034147
CAS No.: 140373-65-5
M. Wt: 367.24 g/mol
InChI Key: SYYSGKWVXCOJTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-Bromo-2,6-dimethyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate (hereafter referred to as “7-Bromo-2,6-dimethyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate” or “7-bromo-pivalate”) is a synthetic molecule that has been studied for its potential use in scientific research. It is a brominated derivative of pivalic acid, a naturally occurring compound found in many organisms. 7-Bromo-pivalate has been studied for its ability to act as an inhibitor of certain enzymes, and its ability to interact with other molecules in a variety of ways. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research involving 7-bromo-pivalate.

Scientific Research Applications

Synthesis and Antitumor Activity

  • A study detailed the synthesis of thiophene analogues of 5-chloro-5,8-dideazafolic acid, using a compound structurally similar to (7-Bromo-2,6-dimethyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate. These compounds were tested as inhibitors of tumor cell growth, highlighting the potential antitumor applications of related quinazoline derivatives (Forsch, Wright, & Rosowsky, 2002).

Pharmacological Properties

  • Research on 6-bromoquinazolinone derivatives, closely related to the queried compound, revealed their pharmacological significance, such as anti-inflammatory, analgesic, and anti-bacterial activities. This points towards the diverse pharmacological applications of similar quinazoline compounds (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).

Anti-Inflammatory and Analgesic Agents

  • A series of compounds including 6-Bromo-2-methyl-4-oxoquinazolin-3(4H)-yl derivatives were synthesized and evaluated for their anti-inflammatory and analgesic properties. This study underscores the utility of quinazolin-3(4H)-yl derivatives in the development of non-steroidal anti-inflammatory and analgesic agents (Kumar, Lal, & Rani, 2014).

Key Intermediate in Anticancer Drug Synthesis

  • Bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, structurally related to the compound , has been identified as a key intermediate in the synthesis of some anticancer drugs that inhibit thymidylate synthase. This highlights the role of quinazoline derivatives in anticancer drug development (Sheng-li, 2004).

Antibacterial Activity

  • Compounds structurally similar to this compound were synthesized and screened for their antibacterial activity against various pathogens. This indicates the potential of quinazoline derivatives in developing new antibacterial agents (Singh, Kaur, Kumar, Kumar, & Kumar, 2010).

Properties

IUPAC Name

(7-bromo-2,6-dimethyl-4-oxoquinazolin-3-yl)methyl 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O3/c1-9-6-11-13(7-12(9)17)18-10(2)19(14(11)20)8-22-15(21)16(3,4)5/h6-7H,8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYSGKWVXCOJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)N=C(N(C2=O)COC(=O)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(7-Bromo-2,6-dimethyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate
Reactant of Route 2
(7-Bromo-2,6-dimethyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate
Reactant of Route 3
(7-Bromo-2,6-dimethyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate
Reactant of Route 4
Reactant of Route 4
(7-Bromo-2,6-dimethyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate
Reactant of Route 5
Reactant of Route 5
(7-Bromo-2,6-dimethyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate
Reactant of Route 6
(7-Bromo-2,6-dimethyl-4-oxoquinazolin-3(4H)-yl)methyl pivalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.